molecular formula C18H24Cl2N4O3 B15137237 Nitracrine dihydrochloride monohydrate CAS No. 55429-45-3

Nitracrine dihydrochloride monohydrate

Cat. No.: B15137237
CAS No.: 55429-45-3
M. Wt: 415.3 g/mol
InChI Key: NHZMLGQMVDPHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Acridine-Derived Compounds in Medicinal Chemistry

Acridine (B1665455) and its functional analogue, acridone, are considered privileged pharmacophores in medicinal chemistry due to their wide range of applications. rsc.org These nitrogen-containing heterocyclic compounds are characterized by a planar, tricyclic aromatic structure, which is fundamental to their biological activity. researchgate.netrsc.org This planarity allows them to intercalate between the base pairs of double-stranded DNA, a primary mechanism behind their therapeutic effects. researchgate.netdrugbank.com

The versatility of the acridine scaffold has led to the development of numerous derivatives with diverse biological activities, including:

Anticancer agents: Many acridine derivatives function as DNA intercalators or inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases. researchgate.netrsc.org

Antimicrobial agents: Compounds like proflavine (B1679165) exhibit antiseptic properties. wikipedia.org

Antimalarial drugs: Historically, acridine derivatives like quinacrine (B1676205) were used in the treatment of malaria. drugbank.com

Neuroprotective agents: Certain derivatives are investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. rsc.org

The ability to modify the acridine core at various positions allows for the fine-tuning of its pharmacological properties, making it a continuously explored framework in the quest for new therapeutic agents. nih.gov Their strong fluorescence is another key feature, enabling their use in monitoring various biochemical and pharmacological processes. nih.gov

PropertyDescription
Core Structure Planar, tricyclic nitrogen heterocycle structurally related to anthracene. wikipedia.org
Primary Mechanism DNA intercalation, leading to the disruption of DNA replication and transcription. researchgate.netdrugbank.com
Therapeutic Areas Oncology, infectious diseases, neurodegenerative disorders. researchgate.netrsc.org
Other Applications Fluorescent dyes for biological visualization (e.g., Acridine Orange). wikipedia.org

Historical Perspective on the Investigation of Nitracrine (B1678954) (C-283, Ledakrin)

Nitracrine, chemically known as 1-nitro-9-(3'-dimethylaminopropylamino)acridine, emerged from research programs focused on synthesizing novel anticancer agents based on the acridine scaffold. nih.gov It was developed in Poland and is also recognized by its code C-283 and brand name Ledakrin. nih.govnih.gov

The investigation into Nitracrine revealed its potent cytostatic effects, which were primarily attributed to its interactions with DNA. nih.gov A crucial aspect of its mechanism is the metabolic activation required for its cytotoxic activity. Research indicated that the reduction of the nitro group on the acridine ring is a key step. nih.govnih.gov This activation process enables the molecule to form covalent bonds with DNA, leading to the formation of DNA-drug adducts and DNA-protein crosslinks. nih.govmedchemexpress.com

Early studies using radiolabeled Nitracrine helped to elucidate the stoichiometry of its binding to DNA, confirming that it forms irreversible complexes, particularly in the presence of sulfhydryl compounds like dithiothreitol (B142953). nih.gov These foundational investigations established Nitracrine as a potent DNA-damaging agent and a lead compound for further development and research.

MilestoneDescription
Designation Known as Nitracrine, Ledakrin, and C-283. nih.govnih.gov
Primary Activity Exhibits potent cytostatic (anticancer) effects. nih.gov
Identified Mechanism Intercalates with DNA and, upon metabolic activation (reduction of the nitro group), forms covalent adducts and crosslinks. nih.govmedchemexpress.com
Key Research Finding The formation of irreversible complexes with DNA was demonstrated, showing a direct impact on the template activity required for RNA synthesis. nih.govtargetmol.cn

Significance of Nitracrine Dihydrochloride (B599025) Monohydrate as a Research Target

Nitracrine continues to be a significant compound in pharmaceutical research, and its dihydrochloride monohydrate form is a stable, water-soluble version frequently used for in vitro studies. nih.govtargetmol.com The contemporary relevance of Nitracrine stems from several key characteristics.

One of its most notable properties is its selective toxicity towards hypoxic (low-oxygen) cells, which are commonly found in solid tumors and are often resistant to conventional therapies. nih.govmedchemexpress.com This hypoxia-selective activity is linked to its reductive metabolism, making it a promising candidate for targeting the specific microenvironment of tumors. medchemexpress.com

Furthermore, Nitracrine's ability to inhibit RNA synthesis contributes significantly to its antitumor effect. medchemexpress.comtargetmol.cn By both binding to DNA and forming covalent adducts, it presents a dual mechanism of action that can effectively halt cell proliferation. medchemexpress.com The dihydrochloride monohydrate form ensures consistency and reproducibility in experimental settings, allowing researchers to precisely study its molecular interactions and downstream cellular effects. Ongoing research continues to explore the full potential of Nitracrine and its analogues as targeted anticancer agents.

FeatureResearch Significance
Chemical Form Dihydrochloride monohydrate is a stable, soluble salt form suitable for research. nih.govtargetmol.com
Hypoxia-Selective Cytotoxicity Shows enhanced toxicity in low-oxygen environments typical of solid tumors, offering a targeted therapeutic strategy. nih.govmedchemexpress.com
Dual Mechanism of Action Combines reversible DNA binding (intercalation) with the formation of irreversible covalent adducts upon activation. medchemexpress.comtargetmol.com
Inhibition of RNA Synthesis Acts as an inhibitor of RNA synthesis, contributing to its overall cytostatic and antitumor properties. medchemexpress.comtargetmol.cn

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55429-45-3

Molecular Formula

C18H24Cl2N4O3

Molecular Weight

415.3 g/mol

IUPAC Name

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrate;dihydrochloride

InChI

InChI=1S/C18H20N4O2.2ClH.H2O/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H;1H2

InChI Key

NHZMLGQMVDPHND-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].O.Cl.Cl

Origin of Product

United States

Molecular and Cellular Pharmacology of Nitracrine Dihydrochloride Monohydrate

Deoxyribonucleic Acid (DNA) Interactions and Modifications

The biological activity of nitracrine (B1678954) is intrinsically linked to its ability to interact with and modify the structure and function of DNA. These interactions are complex, involving both non-covalent and covalent binding, leading to a cascade of cellular events.

Mechanisms of DNA Intercalation and Binding Affinity

Nitracrine is recognized as a DNA intercalating agent. nih.govnih.gov This mechanism involves the insertion of its planar acridine (B1665455) ring system between the base pairs of the DNA double helix. This non-covalent interaction is a crucial initial step in the drug's mechanism of action. While the precise binding affinity constant (Kd) for nitracrine's intercalation is not extensively documented in the available literature, studies on similar acridine derivatives suggest that this binding is typically of high affinity. mdpi.com

The stoichiometry of nitracrine's binding to DNA has been investigated, revealing that under conditions favoring covalent bond formation, such as the presence of dithiothreitol (B142953) (DTT), up to 50 molecules of nitracrine can bind per 1000 nucleotides of calf thymus DNA. nih.gov This indicates a significant capacity for DNA modification following the initial intercalation.

Induction of DNA Unwinding and Conformational Changes

A direct consequence of DNA intercalation by nitracrine is the unwinding of the DNA double helix. The insertion of the planar acridine moiety necessitates a local separation of the base pairs, leading to a decrease in the helical twist of the DNA. While the specific unwinding angle induced by nitracrine has not been precisely quantified in the reviewed literature, this phenomenon is a characteristic feature of intercalating agents.

Such structural perturbations can lead to significant conformational changes in the DNA. These changes can be studied using techniques like circular dichroism (CD) spectroscopy, which is sensitive to the secondary structure of DNA. mdpi.comnih.gov Although specific CD spectral data for nitracrine-DNA complexes are not detailed in the available research, it is expected that the intercalation would induce noticeable changes in the CD spectrum of DNA, reflecting alterations in its helical structure. mdpi.com

Formation of Covalent Drug-DNA Adducts

A key feature of nitracrine's cytotoxicity is its ability to form covalent adducts with DNA. nih.govnih.gov This irreversible binding is believed to be a critical step leading to cell death. The formation of these adducts is not spontaneous and requires metabolic activation. Research has shown that the reduction of the nitro group on the nitracrine molecule is a crucial activation step. nih.gov This reduction is facilitated by the presence of sulfhydryl compounds, such as dithiothreitol (DTT) or mercaptoethanol, in in vitro systems. nih.govnih.gov

The covalent attachment of nitracrine to DNA results in stable complexes that can significantly interfere with DNA metabolism. nih.gov Studies have indicated a preference for binding to guanine (B1146940) bases in both single- and double-stranded DNA and RNA. nih.gov The formation of these adducts disrupts the normal template function of DNA, thereby inhibiting processes like transcription. nih.gov

Formation of DNA Interstrand Crosslinks

The ability of a drug to form interstrand crosslinks (ICLs) in DNA is a significant contributor to its cytotoxic potential. However, the formation of ICLs by nitracrine appears to be a point of contention in the scientific literature. Some studies, utilizing the alkaline elution technique, have reported that DNA interstrand crosslinks are not detectable in cultured HeLa or L5178Y cells at nitracrine concentrations that cause significant cytotoxicity. nih.govnih.gov

In contrast, other research indicates that nitracrine can induce crosslink formation in DNA, as demonstrated by ultraviolet spectrophotometry and hydroxylapatite chromatography of heat-denatured nitracrine-DNA complexes. nih.gov However, this study also notes that the extent of cross-linking is relatively low compared to other cross-linking agents like 8-methoxypsoralen. nih.gov This discrepancy may be due to differences in experimental conditions, cell types, or the sensitivity of the detection methods employed. It is possible that ICLs are rare events or are repaired efficiently in some cell lines, making them difficult to detect.

Formation of DNA-Protein Crosslinks and Their Cellular Implications

A significant and well-documented mode of DNA damage induced by nitracrine is the formation of DNA-protein crosslinks (DPCs). nih.govnih.gov Multiple studies have shown that nitracrine induces the formation of DPCs in various cell lines, and this type of lesion is considered to be a major contributor to the drug's cell-killing effect. nih.govnih.gov

In cultured HeLa cells, DPCs were found to be the only chromatin lesion induced by sublethal doses of nitracrine, and these lesions persisted for at least 24 hours after treatment. nih.gov Further studies in mouse lymphoma L5178Y cell sublines showed that the more sensitive cell line to nitracrine produced a higher number of DPCs. nih.gov The persistence of these crosslinks can physically obstruct the progression of enzymes involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of DPCs is a critical mechanism by which nitracrine exerts its cytotoxic and antitumor properties. nih.govnih.gov

Modulatory Effects on DNA Replication Fidelity and Processivity

The formation of nitracrine-DNA adducts and crosslinks would likely present significant obstacles to the progression of the DNA replication fork. frontiersin.org When a DNA polymerase encounters such a lesion, it may stall, leading to replication fork collapse and the generation of double-strand breaks. This inhibition of DNA synthesis is a general consequence of DNA damaging agents. nih.govannualreviews.org

Furthermore, the presence of DNA adducts can potentially decrease the fidelity of DNA replication. Some DNA polymerases may bypass the lesion through a process known as translesion synthesis, which is often error-prone and can lead to the incorporation of incorrect nucleotides opposite the damaged base. This could increase the mutation rate in surviving cells. However, without specific studies on nitracrine's effect on DNA polymerase proofreading and bypass, these remain plausible hypotheses requiring further investigation.

Binding Specificity to Nucleic Acid Structures (e.g., Single-Stranded vs. Double-Stranded DNA/RNA)

Nitracrine exhibits the ability to bind to both DNA and RNA. nih.gov Research indicates that it shows a preference for single-stranded nucleic acid structures over double-stranded ones. nih.gov In the presence of sulfhydryl compounds, nitracrine forms strong, likely covalent, complexes with these polynucleotides. nih.gov

Quantitative analysis of this binding preference reveals a distinct pattern. At a nitracrine-to-polynucleotide ratio of 0.15, the extent of binding varies significantly between different nucleic acid structures. nih.gov Denatured, single-stranded DNA binds approximately twice as many nitracrine molecules as native, double-stranded DNA. nih.gov RNA shows the highest affinity, binding even more molecules than denatured DNA. nih.gov

Table 1: Binding of Nitracrine to Nucleic Acid Structures

Nucleic Acid Structure Molecules Bound (per 10³ nucleotides)
Native Calf Thymus DNA (Double-Stranded) 10–13
Denatured DNA (Single-Stranded) 19–28
RNA 23–36

Data derived from studies conducted at a Nitracrine/polynucleotide ratio of 0.15 and a nucleic acid concentration of 100 µg/mL. nih.gov

Base Specificity in DNA/RNA Binding (e.g., Guanine)

In addition to its structural preference, nitracrine also demonstrates a degree of base specificity in its interactions with both polydeoxyribonucleotides (DNA) and polyribonucleotides (RNA). nih.gov Studies have observed a particular specificity for the guanine base. nih.gov

Ribonucleic Acid (RNA) Synthesis Inhibition

A primary consequence of nitracrine's interaction with nucleic acids is the potent inhibition of RNA synthesis. nih.govmedchemexpress.com This disruption of the transcriptional process is a key element of its antitumor effect. medchemexpress.com The inhibition is achieved through mechanisms that affect both the enzymatic machinery and the DNA template itself.

Direct Inhibition of RNA Polymerase Activity

While the primary mechanism of RNA synthesis inhibition by nitracrine is the impairment of the DNA template, its classification as a nucleic acid synthesis inhibitor places it among compounds that interfere with this critical process. nih.govdrugbank.com Other compounds in this class, such as rifabutin, are known to inhibit the DNA-dependent RNA polymerase enzyme directly. nih.gov However, for nitracrine, the principal mode of action is attributed to its binding to DNA, which in turn hinders the transcription process. nih.gov

Transcriptional Template Activity Impairment

The most significant mechanism by which nitracrine inhibits RNA synthesis is by compromising the integrity of the DNA template. nih.gov By binding to DNA, nitracrine induces several structural and chemical changes that render the DNA a poor substrate for RNA polymerase. nih.govnih.gov

The process involves several key actions:

Intercalation: As an acridine derivative, nitracrine binds to DNA by inserting itself between adjacent base pairs. nih.gov

Adduct Formation: The reduction of its nitro group is an activation step that leads to the formation of covalent bonds, or adducts, with DNA. nih.govmedchemexpress.com

Cross-Linking: Nitracrine can form both DNA-protein and interstrand cross-links, which further distort the DNA structure. nih.govnih.govnih.gov

These interactions result in complexes with decreased transcriptional template activity, as demonstrated in bacterial RNA synthesis in vitro systems. nih.gov This impairment of the DNA template effectively blocks the progression of RNA polymerase along the DNA strand, thereby inhibiting the synthesis of RNA. nih.govnih.gov

Topoisomerase Enzyme Modulation

Topoisomerases are crucial enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. nih.govwikipedia.org Chemical compounds that block the action of these enzymes are known as topoisomerase inhibitors and are effective therapeutic agents, particularly in oncology. wikipedia.org

Inhibition of Topoisomerase II Activity

While nitracrine's primary mechanism is DNA intercalation and adduct formation, its structural class (acridines) and functional outcomes overlap with those of known topoisomerase II inhibitors. nih.govnih.gov For instance, other intercalating agents like quinacrine (B1676205) can cause structural perturbations in DNA that make it a poor substrate for enzymes involved in DNA processing. nih.gov Topoisomerase II poisons, such as etoposide (B1684455) and doxorubicin, function by stabilizing the complex between the enzyme and DNA, leading to cytotoxic DNA breaks. nih.govembopress.orgembopress.org Nitracrine's ability to induce DNA unwinding, form adducts, and create cross-links similarly results in DNA damage and cytotoxicity, a functional consequence shared with topoisomerase II inhibitors. nih.govnih.gov

Consequence of Topoisomerase Inhibition on DNA Metabolism

Nitracrine is a potent DNA-damaging agent that functions as both a DNA intercalator and an alkylating agent upon metabolic activation. Its planar acridine ring structure allows it to insert between the base pairs of the DNA helix, a non-covalent interaction that locally unwinds and alters the DNA topology. However, the most significant consequences for DNA metabolism arise from its capacity to form covalent bonds with biological macromolecules after the chemical reduction of its nitro group. nih.gov

This metabolic activation is a prerequisite for its inhibitory action on DNA replication. researchgate.net Once activated, Nitracrine covalently binds to DNA, forming adducts and leading to the creation of both DNA-protein crosslinks (DPCs) and interstrand crosslinks (ISCs). nih.gov In studies on mouse lymphoma L5178Y cells, DPCs were identified as the predominant type of lesion induced by biologically relevant concentrations of Nitracrine, while DNA breaks were not detected. mdpi.com These crosslinks are highly disruptive to DNA metabolism. They physically obstruct the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting essential processes like DNA replication and transcription. researchgate.netnih.gov

Research on HeLa S3 cells has shown that Nitracrine is a powerful inhibitor of DNA synthesis. researchgate.net Its mechanism does not affect the initiation of replication but specifically interferes with the subsequent DNA chain elongation process. researchgate.net This inhibition is a direct result of the drug-induced damage to the DNA template, rather than a direct inhibition of DNA polymerase or other replication factors. researchgate.net The formation of these stable, covalent crosslinks converts the DNA into a dysfunctional template, effectively halting DNA metabolism and leading to cytotoxic outcomes. nih.govmdpi.com

Broader Cellular Responses and Mechanistic Pathways

The extensive DNA damage induced by Nitracrine serves as a powerful signal for the activation of cellular checkpoints, leading to the suppression of cell growth and proliferation. The primary mechanism is the disruption of the cell cycle. In murine leukemia L1210 cells, treatment with Nitracrine resulted in significant cell cycle perturbations. researchgate.net At cytotoxic concentrations, the compound caused a noticeable delay in the progression of cells through the S phase (synthesis phase) and triggered a transient arrest in the G2/M phase. researchgate.net

At higher concentrations, this effect becomes more severe, leading to an irreversible arrest in the early S phase. researchgate.net This demonstrates that Nitracrine's cytotoxicity is directly linked to its ability to halt cell cycle progression in response to overwhelming DNA damage. The cellular response to this damage is critical for survival; studies have shown that bypassing the G2 arrest by introducing caffeine (B1668208) significantly enhances the cytotoxicity of Nitracrine, indicating that the G2 checkpoint provides a temporary survival window for the cell to attempt DNA repair. researchgate.net

Table 1: Effect of Nitracrine Concentration on Cell Cycle Progression in L1210 Cells

Nitracrine Concentration Effect on Cell Cycle
IC₉₉ Delayed S phase progression, transient G2/M arrest
2 x IC₉₉ Irreversible arrest in early S phase

Data sourced from studies on murine leukemia L1210 cells. researchgate.net

When DNA damage is too severe to be repaired, cells can initiate a program of self-destruction known as apoptosis. Nitracrine-induced DNA crosslinks are potent triggers of this process. Evidence from studies using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects the DNA fragmentation characteristic of late-stage apoptosis, reveals that Nitracrine-induced cell death occurs preferentially in cells that are in the S phase of the cell cycle. researchgate.net

This suggests that the conflict between the damaged DNA template and the active DNA replication machinery during S phase is a critical trigger for the initiation of apoptosis. The presence of DNA-protein crosslinks and interstrand crosslinks creates physical barriers that stall replication forks. Stalled replication forks are a well-established signal for the activation of the intrinsic apoptotic pathway. This pathway is typically mediated by the tumor suppressor protein p53, which responds to DNA damage signals. nih.govnih.gov Activation of p53 can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3). nih.govnih.govresearchgate.net These executioner caspases then dismantle the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

A defining characteristic of Nitracrine is its selective and potent toxicity towards cells in hypoxic (low-oxygen) environments, a common feature of solid tumors. nih.gov This selectivity is directly linked to the mechanism of drug activation. The reduction of the 1-nitro group on the acridine ring is a necessary step for the drug to form covalent bonds with DNA and exert its cytotoxic effects. nih.gov

In well-oxygenated (normoxic) cells, this reduction is less efficient. However, under hypoxic conditions, cellular reductases readily reduce the nitro group, leading to the formation of a highly reactive species that can alkylate DNA. nih.gov This reductive activation explains the marked increase in potency observed in hypoxic cells compared to normoxic cells. This property makes Nitracrine a hypoxia-activated prodrug, with potential for targeting tumor regions that are often resistant to conventional chemotherapy and radiotherapy. nih.gov

The cytotoxic activity of Nitracrine extends beyond the disruption of DNA replication to include the perturbation of protein synthesis. This occurs through at least two distinct mechanisms.

First, the metabolically activated form of Nitracrine not only binds covalently to DNA but also to proteins. nih.gov This non-specific binding can inactivate various enzymes and structural proteins essential for cellular function, including those involved in the translational machinery.

Structure Activity Relationship Sar and Structural Biology of Nitracrine Dihydrochloride Monohydrate

Elucidation of Essential Pharmacophoric Features within the Acridine (B1665455) Core

The biological activity of Nitracrine (B1678954) is fundamentally linked to the distinct chemical features of its acridine core and associated side chain. The acridine nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry due to its planar, polyaromatic structure, which is a primary requirement for its function as a DNA intercalating agent. nih.gov This planarity allows the molecule to insert itself between the base pairs of the DNA double helix. nih.gov

Pharmacophore modeling of acridine derivatives highlights several key features essential for biological interaction:

Aromatic Rings: The tricyclic planar ring system is crucial for DNA intercalation. nih.gov

Hydrophobic and Acceptor/Donor Groups: The core structure contains hydrophobic surfaces and potential hydrogen bond acceptor and donor sites that facilitate interactions with biological macromolecules. nih.gov

Impact of Nitro Substitution on Biological Potency and Selectivity

The nitro group (NO₂) at the 1-position of the acridine core is not merely a passive substituent; it is a crucial element for the potent cytotoxic effects of Nitracrine. nih.gov The reduction of this nitro group is considered a critical activation step, transforming the molecule into a reactive species that can form covalent bonds with DNA and proteins. nih.gov This bioactivation is particularly enhanced in hypoxic (low-oxygen) environments, which are common in solid tumors, giving Nitracrine a degree of selective toxicity against these cells. nih.gov

The position of the nitro group is paramount. Studies comparing 1-nitro and 2-nitro acridine derivatives found that while both could intercalate into DNA, only the 1-nitro derivative, like Nitracrine, exhibited strong inhibition of RNA biosynthesis and formed covalent DNA crosslinks in vivo. wikipedia.org This indicates that the biological activity of 1-nitroacridines is more dependent on their ability to form covalent adducts after reductive activation than on their capacity for simple intercalation. wikipedia.org This mechanism, involving hypoxia-selective formation of DNA monoadducts, underlines the compound's potency. mdpi.com

Structure-Dependent DNA Binding Modes and Affinities

Nitracrine exhibits a dual mechanism of interaction with DNA, a process dictated by its molecular structure. The initial interaction is a non-covalent, reversible process known as intercalation. nih.govwikipedia.org This is driven by the planar aromatic acridine core, which stacks between the DNA base pairs. nih.gov Compared to other potent intercalators, Nitracrine is considered a relatively weak one, meaning its binding affinity in this mode is modest. mdpi.com

Correlations between Molecular Architecture and Topoisomerase Inhibitory Profiles

The molecular architecture of Nitracrine, characterized by a planar, DNA-intercalating ring system, is shared by many compounds known to inhibit topoisomerase enzymes. plos.org Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. plos.org Intercalating agents can interfere with the function of these enzymes by distorting the DNA structure or by stabilizing the transient "cleavable complex" formed between topoisomerase and DNA. plos.org This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, cell death. plos.org

While other acridine derivatives, such as amsacrine, are well-characterized topoisomerase II poisons, the specific inhibitory profile for Nitracrine is less defined in the literature compared to its direct DNA modification activity. The structural similarity suggests a potential for interaction. For instance, the nitro group, which is central to Nitracrine's activity, has also been identified as an important feature for enhancing the activity of other classes of topoisomerase I inhibitors, such as indenoisoquinolines. mdpi.com Therefore, while Nitracrine's primary described mechanism is direct DNA binding and adduct formation, its planar, intercalating structure provides a molecular framework compatible with the potential for topoisomerase inhibition.

Rational Design Principles for Nitracrine Analogues Based on SAR Studies

Systematic SAR studies on Nitracrine and its analogues have yielded clear principles for the rational design of new derivatives with optimized activity. A comprehensive QSAR analysis of 32 nitro-9-aminoacridine derivatives established specific molecular features that correlate with high antitumor activity and improved therapeutic effect. nih.gov

Key design principles include:

Lipophilicity: The general biological activity shows a parabolic dependence on the lipophilicity (expressed as log P*) of the substituent on the 9-amino group. The optimal range for high activity was found to be between -1 and -2. nih.gov

Side Chain Length: For analogues with a distal nitrogen atom in the side chain, a spacer of three or more methylene (B1212753) units between the proximal and distal nitrogen atoms is required for high activity. nih.gov

Substituent Shape: The selectivity of the compounds was found to correlate with the shape of the substituent at the C9 position. A high shape index (2K value), characteristic of large and preferably unbranched substituents, was associated with improved selectivity. nih.gov

These findings provide a quantitative framework for designing new Nitracrine analogues with potentially greater potency and better therapeutic profiles.

Table 1: QSAR-Based Design Principles for Nitracrine Analogues

ParameterOptimal Feature for High Activity/SelectivityReference
Lipophilicity (log P*)Optimal range between -1 and -2 nih.gov
Side Chain Spacer≥ 3 methylene units between side chain nitrogens nih.gov
C9 Substituent Shape (2K value)High value (large, unbranched) for better selectivity nih.gov

Computational Modeling and Cheminformatics Approaches in SAR Analysis

Computational methods have been instrumental in deciphering the complex SAR of Nitracrine derivatives. nih.gov Cheminformatics and computational modeling allow for the correlation of chemical structures with biological activities, providing predictive models for drug design.

A notable example is the use of Principal Component Analysis (PCA) and Multiple Regression Analysis (MRA) to analyze a dataset of 32 Nitracrine analogues. nih.gov

Principal Component Analysis (PCA): This statistical technique was used to reduce the complexity of the biological data. It successfully extracted two significant principal components: PC1, which corresponded to the general biological activity of the compounds, and PC2, which was primarily related to their selectivity. nih.gov

Multiple Regression Analysis (MRA): Following PCA, MRA was used to build predictive models. This analysis revealed that the general activity (PC1) was parabolically dependent on lipophilicity, while selectivity (PC2) was dependent on the substituent's shape and the presence of a second nitrogen in the side chain. nih.gov

These computational approaches provide powerful tools to understand the physicochemical properties driving the biological actions of Nitracrine analogues, thereby guiding the synthesis and evaluation of new, potentially more effective compounds. nih.gov

Preclinical Research Paradigms and Findings for Nitracrine Dihydrochloride Monohydrate

In Vitro Cellular Models and Biological Efficacy

Cytotoxic Activity Spectrum Across Diverse Cancer Cell Lines

Nitracrine (B1678954) has demonstrated potent cytotoxic activity in various cancer cell lines. A notable characteristic is its enhanced efficacy under hypoxic conditions, which are prevalent in solid tumors. nih.govnih.gov For instance, in Chinese hamster ovary (AA8) cells, Nitracrine exhibited selective toxicity to hypoxic cells, with a pronounced differential between the killing of aerobic and hypoxic cells at a concentration of 0.1 µM. nih.gov Under normoxic conditions, Nitracrine still shows significant cytotoxic effects. Studies have reported a half-maximal lethal concentration (LC50) of approximately 2 µM in K562 and P388 leukemic cell lines. researchgate.net This cytotoxic activity has been directly correlated with the formation of macromolecular adducts following metabolic activation. nih.gov It has also shown high activity against HeLa S3 and murine leukemia L1210 cells in vitro. nih.gov

Cell LineConditionEffective ConcentrationReference
AA8 (Chinese Hamster Ovary)Hypoxic0.1 µM nih.gov
K562 (Human Myelogenous Leukemia)Normoxic~2 µM (LC50) researchgate.net
P388 (Murine Leukemia)Normoxic~2 µM (LC50) researchgate.net
HeLa S3 (Human Cervical Cancer)In VitroHigh Activity nih.gov
L1210 (Murine Leukemia)In VitroHigh Activity nih.gov

Cell Cycle Perturbations and Arrest Induction

The cytotoxic action of Nitracrine is closely linked to its ability to disrupt cell cycle progression. Research in murine leukemia L1210 cells revealed that Nitracrine treatment at a high concentration (IC99) leads to a delay in the S phase and induces a transient arrest in the G2/M phase of the cell cycle, as determined by flow cytometry. researchgate.net A higher concentration (2 x IC99) was found to inhibit cell cycle progression in the S phase more severely. researchgate.net Interestingly, the suppression of this G2 arrest by agents like caffeine (B1668208) was shown to significantly enhance the cytotoxicity of Nitracrine, suggesting that the G2 checkpoint plays a protective role that, when bypassed, leads to increased cell death. researchgate.net In contrast, studies on related 3-nitroacridine (B3047595) derivatives have suggested an induction of cell cycle arrest at the G0/G1 phase in human breast cancer cells.

Assessment of DNA Damage Response in Cellular Systems

The primary mechanism underlying Nitracrine's cytotoxicity is the induction of DNA damage. Specifically, at biologically relevant concentrations (0.1-3.0 µM), Nitracrine primarily induces DNA-protein crosslinks (DPCs). nih.gov Studies using the alkaline elution method did not detect significant levels of DNA interstrand crosslinks or DNA breaks at these concentrations. nih.gov The formation of DPCs is considered the specific cellular lesion responsible for the cell-killing effect of Nitracrine. nih.gov While DNA damage is known to activate complex signaling pathways, often involving the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases to coordinate cell cycle arrest and DNA repair, the specific upstream pathways activated by Nitracrine-induced DPCs have not been fully detailed in the available literature. nih.govembopress.orgnih.gov The cellular response appears focused on the repair or tolerance of these DPC lesions.

Studies on Resistant Cell Line Subpopulations (e.g., Mouse Lymphoma L5178Y Sublines)

The study of cell lines with varying sensitivities to Nitracrine has provided valuable insights into its mechanism of action. Two sublines of the mouse lymphoma L5178Y cell line, LY-R (resistant to ionizing radiation) and LY-S (sensitive to ionizing radiation), exhibited differential sensitivity to Nitracrine. nih.gov The LY-R cells were found to be more sensitive to Nitracrine (D10 = 0.11 µM) compared to the LY-S cells (D10 = 0.35 µM). nih.gov This increased sensitivity was not related to a deficiency in DNA repair, as both sublines were capable of removing about 50% of the initial DNA lesions within a 2-hour post-treatment period. nih.gov Instead, the heightened sensitivity of LY-R cells correlated with the formation of approximately two times more DNA-protein crosslinks compared to LY-S cells for a given drug concentration. nih.gov This finding strongly supports the hypothesis that the extent of DPC formation is a critical determinant of Nitracrine's cytotoxicity. nih.gov

Cell Line SublineSensitivity to NitracrineD10 Value (1 hr treatment)Key FindingReference
L5178Y (LY-R) More Sensitive0.11 µMHigher induction of DNA-protein crosslinks. nih.gov
L5178Y (LY-S) Less Sensitive0.35 µMLower induction of DNA-protein crosslinks. nih.gov

Investigation of Metabolic Activation and Metabolite Formation in Cellular and Subcellular Fractions

Nitracrine requires metabolic activation to exert its covalent binding and cytotoxic effects. This process is particularly efficient under hypoxic conditions and involves the reductive metabolism of the nitro group. nih.govnih.gov In vitro studies using stirred suspension cultures of Chinese hamster ovary cells demonstrated that under hypoxia, Nitracrine forms trichloroacetic acid- and acetonitrile-insoluble macromolecular adducts at a rate seven times higher than in aerobic cultures. nih.gov A major low molecular weight metabolite was also observed in these hypoxic single-cell suspensions. nih.gov

Further investigations using model metabolic systems, including the microsomal fraction of rat liver and various reducing agents, have helped characterize the transformation products. nih.gov A key metabolite formed during the reduction of Nitracrine is a compound featuring an additional five-membered ring attached to positions 1 and 9 of the acridine (B1665455) core, with the 9-aminoalkyl side chain retained. nih.gov This reactive intermediate can undergo further transformations. nih.gov The enzymatic and chemical reduction can also lead to the formation of 1-aminoacridinone. nih.gov These studies confirm that reductive activation is a crucial step, generating reactive species that can form adducts with cellular macromolecules like DNA, leading to cytotoxicity. nih.govnih.gov

In Vivo Experimental Models for Mechanistic Studies

The antitumor activity of Nitracrine has been evaluated in several murine tumor models. In studies using ascitic experimental tumors, Nitracrine and its derivatives showed significant efficacy against Ehrlich carcinoma and very high activity against Walker carcinosarcoma 256. nih.gov However, the compound was found to be inactive against murine leukemia L1210 in vivo, despite showing high activity against this cell line in vitro. nih.gov This discrepancy highlights the complex factors influencing drug efficacy in a whole-animal system.

Pharmacological Activity Characterization in Relevant Animal Models

Nitracrine, an antineoplastic agent, has demonstrated significant antitumor activity in various preclinical animal models. Its efficacy has been particularly noted against specific types of murine tumors. Studies evaluating 1-nitro-9-aminoacridine (B1201617) derivatives, including nitracrine, have shown considerable activity against ascitic forms of Ehrlich carcinoma and very high activity against Walker carcinosarcoma 256. nih.gov However, the compound was found to be not sensitive against murine leukemia L1210, despite showing high activity against L1210 cells in vitro. nih.gov

The antitumor effects of nitracrine are linked to its potent cytostatic properties. nih.gov A key characteristic of nitracrine is its selective cytotoxicity towards hypoxic tumor cells, which are often resistant to radiation and other chemotherapeutic agents. nih.govnih.gov This selective action is a critical aspect of its pharmacological profile observed in preclinical evaluations. nih.govnih.gov

Further preclinical studies have been conducted on derivatives of nitracrine to enhance its therapeutic profile. One such derivative, C-1748 (9[2'-hydroxyethylamino]-4-methyl-1-nitroacridine), has shown promising efficacy in prostate cancer xenograft models. nih.gov In these studies, intraperitoneal administration of C-1748 resulted in a significant inhibition of tumor growth, ranging from 80-90%, with minimal toxicity observed in the animal models. nih.gov This highlights the potential of nitracrine derivatives in targeting specific cancer types.

Table 1: Antitumor Activity of Nitracrine in Murine Ascitic Tumor Models

Animal ModelTumor TypeObserved ActivityCitation
MouseEhrlich Carcinoma (ascitic)Significant nih.gov
RatWalker Carcinosarcoma 256 (ascitic)Very High nih.gov
MouseLeukemia L1210 (ascitic)Not Sensitive nih.gov

Evaluation of Mechanistic Biomarkers in Preclinical Settings

The evaluation of mechanistic biomarkers is crucial for understanding the therapeutic action of nitracrine and its derivatives. The compound's primary mechanism involves its interaction with DNA. nih.gov Nitracrine acts as a DNA intercalating agent, binding reversibly to DNA. nih.govnih.gov This intercalation is believed to enhance its reactivity towards DNA. nih.gov

A critical step in nitracrine's mechanism of action is the metabolic reduction of its nitro group. nih.govacs.org This bioactivation is particularly favored under hypoxic conditions and leads to the formation of a reactive species that can form covalent adducts with DNA and proteins. nih.govnih.govmedchemexpress.com The formation of these adducts can lead to DNA-protein crosslinks and interstrand crosslinks, contributing to the drug's cytotoxic effects. nih.gov

In preclinical settings, specific biomarkers have been used to quantify the extent of DNA damage induced by nitracrine derivatives. For the derivative C-1748, the phosphorylation of the histone variant H2AX to form gammaH2AX (γH2AX) has been utilized as an intervention marker for DNA double-strand breaks. nih.gov Studies showed that C-1748 was more effective at inducing these DNA breaks in prostate cancer cells compared to leukemia cells. nih.gov

Additionally, in hormone-dependent prostate cancer models, the androgen receptor (AR) was identified as another molecular target of C-1748, indicating a multi-faceted mechanism of action. nih.gov Therefore, γH2AX and the modulation of AR levels serve as key mechanistic biomarkers in the preclinical evaluation of this class of compounds. The selective toxicity of nitracrine in hypoxic environments suggests that markers of reductive metabolism could also serve as important mechanistic biomarkers. nih.govmedchemexpress.com

Table 2: Mechanistic Biomarkers for Nitracrine and its Derivatives

BiomarkerMechanism IndicatedModel SystemCitation
GammaH2AX (γH2AX)DNA Double-Strand BreaksProstate Cancer Cells (in vitro, xenograft) nih.gov
Androgen Receptor (AR) LevelsTarget Engagement/Down-RegulationHormone-Dependent Prostate Cancer Cells nih.gov
DNA Adducts/CrosslinksCovalent DNA Binding/DamageCellular Systems nih.gov

Translational Research Potential and Future Drug Discovery Initiatives

Strategic Development of Nitracrine (B1678954) Dihydrochloride (B599025) Monohydrate as an Antineoplastic Agent

Nitracrine, a 1-nitro-9-(3'-dimethylaminopropylamino)acridine, stands as a significant compound in the landscape of anticancer drug development. nih.gov Its potent cytostatic effects are primarily attributed to its interactions with DNA. nih.gov The strategic development of nitracrine and its derivatives, including the dihydrochloride monohydrate salt, has been guided by its mechanism of action, which involves both non-covalent and covalent binding to DNA. nih.govmedchemexpress.com A crucial step in its bioactivation is the reduction of the nitro group, which facilitates the covalent binding of the drug to DNA and proteins. nih.gov This covalent modification leads to the formation of DNA-protein crosslinks and interstrand crosslinks, which are highly cytotoxic lesions for cancer cells. nih.gov

The development of nitracrine has also focused on its property as a hypoxia-selective agent. nih.gov Tumors often contain regions of low oxygen (hypoxia), which can render them resistant to conventional chemotherapy and radiotherapy. Nitracrine exhibits selective toxicity towards hypoxic mammalian cells, a characteristic that has been a focal point of its strategic development. nih.govnih.gov Researchers have synthesized and evaluated a series of 4-substituted nitracrine derivatives to modulate its reductive metabolism and enhance its hypoxia-selective cytotoxicity. nih.gov The goal is to optimize the electronic properties of the molecule to achieve a balance between potent antitumor activity and reduced metabolic breakdown, thereby improving its therapeutic index. nih.gov

The planar acridine (B1665455) ring structure is a key feature, allowing it to intercalate between DNA base pairs. researchgate.netrsc.orgeurekaselect.com This intercalation disrupts vital cellular processes like DNA replication and transcription, contributing to its antineoplastic effects. researchgate.neteurekaselect.com The development strategy for acridine-based drugs, including nitracrine, leverages this intercalating ability. Many derivatives have been synthesized and tested for their antitumor activity, with some, like amsacrine, having entered clinical studies as topoisomerase inhibitors. rsc.org The collective research on nitracrine and its congeners provides a foundation for the rational design of new and more effective antineoplastic agents. nih.gov

Investigational Applications in Specific Oncological Indications (e.g., Mammary and Ovarian Neoplasms)

While specific extensive clinical data on Nitracrine dihydrochloride monohydrate in mammary and ovarian neoplasms is not detailed in the provided search results, the broader class of acridine derivatives has been investigated for a range of cancers. The mechanisms of action of acridine compounds, including DNA intercalation and topoisomerase inhibition, are relevant to the treatment of various solid tumors. rsc.orgmdpi.com For instance, certain acridinone (B8587238) derivatives have demonstrated activity against breast cancer cell lines such as MDA-MB-231, SK-BR-3, and MCF-7. mdpi.com

The rationale for investigating nitracrine in indications like mammary and ovarian cancers stems from the fundamental reliance of these cancer cells on DNA replication and transcription for their rapid proliferation. By disrupting these processes, nitracrine and other acridine derivatives can potentially inhibit tumor growth. researchgate.neteurekaselect.com The selective toxicity of nitracrine in hypoxic environments is particularly relevant, as solid tumors, including those of the breast and ovaries, often have hypoxic cores that are difficult to treat with conventional therapies. nih.govnih.gov

Preclinical studies with other novel acridine derivatives have shown promising in vivo antitumor activity against murine tumor models, which provides a basis for their potential application in human cancers. aacrjournals.org The development of targeted therapies is a key aspect of modern oncology, and the unique properties of nitracrine could be exploited for specific oncological indications. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in mammary, ovarian, and other specific neoplasms.

Synergy of this compound with Other Modalities in Preclinical Combinatorial Studies

The concept of combination chemotherapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. semanticscholar.org Preclinical studies are essential for identifying and prioritizing promising drug combinations before they are tested in clinical trials. semanticscholar.orgnih.gov For a compound like nitracrine, its DNA-damaging mechanism of action makes it a rational candidate for combination with other anticancer agents. nih.govwordpress.com

Nitracrine's ability to induce DNA damage suggests potential synergy with agents that inhibit DNA repair pathways. nih.govaacrjournals.org By creating DNA lesions, nitracrine can increase the reliance of cancer cells on specific repair mechanisms. wordpress.com Combining it with inhibitors of these pathways could lead to synthetic lethality, a state where the combination of two non-lethal events results in cell death.

Advanced Drug Delivery Systems and Formulation Research for Enhanced Target Engagement

The therapeutic efficacy of potent anticancer agents like nitracrine can be limited by their toxicity to healthy tissues. nih.gov Advanced drug delivery systems offer a promising strategy to overcome this limitation by enhancing the targeted delivery of the drug to the tumor site, thereby increasing its therapeutic index. nih.gov While specific research on advanced drug delivery systems for this compound is not extensively detailed in the provided results, the principles can be applied from research on other cytotoxic natural products and synthetic compounds. nih.gov

One approach is the use of immunotherapy-based delivery systems, such as antibody-drug conjugates (ADCs). nih.gov In this strategy, a highly cytotoxic agent is linked to a monoclonal antibody that specifically targets an antigen highly expressed on the surface of cancer cells. nih.govnih.gov This allows for the preferential delivery of the drug to the tumor, minimizing systemic exposure and associated side effects. nih.gov

Another avenue of formulation research involves the development of nanocarriers, such as liposomes or polymeric nanoparticles. These systems can encapsulate the drug, altering its pharmacokinetic profile and potentially improving its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. For acridine derivatives, which are often hydrophobic, encapsulation in nanoparticles can improve their solubility and bioavailability. researchgate.net The goal of these advanced drug delivery systems is to ensure that a higher concentration of the active agent reaches the tumor, leading to enhanced target engagement and improved therapeutic outcomes. nih.gov

Emerging Research Directions in Acridine Chemistry for Therapeutic Innovation

Acridine chemistry continues to be a fertile ground for therapeutic innovation, with researchers exploring novel derivatives and applications beyond traditional DNA intercalation. researchgate.neteurekaselect.com The versatility of the acridine scaffold allows for synthetic modifications to optimize pharmacological properties and explore new mechanisms of action. researchgate.neteurekaselect.com

One emerging area is the development of acridine derivatives that act as dual inhibitors of multiple cellular targets. For example, some novel 4-amidobenzimidazole acridines have been designed as dual inhibitors of topoisomerase (Topo) and poly(ADP-ribose) polymerase (PARP-1). mdpi.com This multi-targeted approach can be more effective in overcoming the complex and redundant signaling pathways that drive cancer cell survival and proliferation.

Another direction is the synthesis of acridine-based compounds with activities beyond cancer. Acridine derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and antiparasitic effects. rsc.org For instance, acriflavine, an acridine derivative, has been investigated for its anticancer properties as well as its potential as an antiviral agent, including against SARS-CoV-2. acs.org

Furthermore, the unique photophysical properties of acridines are being exploited. Their fluorescence is utilized in the development of diagnostic tools and for visualizing biomolecules. rsc.org The intersection of synthetic chemistry, pharmacology, and molecular biology will continue to drive the discovery of new acridine-based compounds with improved therapeutic profiles and novel applications in medicine. researchgate.neteurekaselect.com

Q & A

Q. What are the structural and regulatory characteristics of nitracrine dihydrochloride monohydrate critical for preclinical studies?

this compound (C₁₈H₂₀N₄O₂·2HCl) is an intercalating agent with a molecular structure defined by the SMILES notation: CN(C)CCCNC1C2CCCCC2NC3C1C(CCC3)[N+](=O)[O-].Cl.Cl . Its regulatory status under HS code 29339990 facilitates international trade compliance. Researchers must verify its purity using spectroscopic methods (e.g., NMR, mass spectrometry) and adhere to FDA guidelines for active pharmaceutical ingredients (APIs) .

Q. Which spectroscopic methods are optimal for characterizing nitracrine’s interaction with DNA?

UV-Vis absorption spectroscopy and fluorescence quenching assays are standard for studying DNA intercalation. For example, wavelength selection (e.g., 263 nm, as used in related studies) ensures sensitivity to structural changes in DNA-nitroacridine complexes. Circular dichroism (CD) can further confirm conformational shifts in DNA helicity .

Q. How can researchers ensure batch-to-batch consistency in nitracrine’s biological activity?

Implement quality control (QC) protocols using high-performance liquid chromatography (HPLC) with UV detection. Reference standards (e.g., aminoacridine hydrochloride monohydrate) and validated calibration curves (linearity range: 1–100 µg/mL, R² > 0.99) ensure reproducibility. Stability testing under varying temperatures (e.g., 25°C vs. 40°C) and humidity conditions is critical .

Advanced Research Questions

Q. How to resolve contradictions in nitracrine’s cytotoxicity across different cancer cell lines?

Contradictions may arise from cell line-specific metabolic activity or variable expression of drug-efflux pumps (e.g., P-glycoprotein). Use orthogonal assays:

  • Comet assays to quantify DNA damage.
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Pharmacokinetic modeling to correlate intracellular drug concentration with efficacy .

Q. What experimental design optimizes HPLC parameters for nitracrine analysis in biological matrices?

Adapt methodologies validated for structurally similar compounds (e.g., pramipexole dihydrochloride monohydrate):

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v).
  • Detection : UV at 263 nm, retention time ~6.5 minutes. Validate using ICH guidelines for precision (%RSD < 2%), accuracy (recovery 98–102%), and robustness .

Q. How to develop a stability-indicating method for nitracrine under accelerated degradation conditions?

Expose the compound to hydrolytic (acid/alkaline), oxidative (H₂O₂), and photolytic stress. Monitor degradation via:

  • Forced degradation studies : >20% degradation under 0.1N HCl (70°C, 24 hours).
  • Peak purity analysis using photodiode array (PDA) detectors.
  • LC-MS/MS to identify degradation products (e.g., nitro group reduction products) .

Q. What strategies validate nitracrine’s enantiomeric purity in preclinical formulations?

Utilize polysaccharide-based chiral stationary phases (CSPs) with organic-aqueous mobile phases (e.g., n-hexane:ethanol:diethylamine, 80:20:0.1 v/v). Calculate enantiomeric excess (%ee) using peak area ratios. Validate specificity against synthetic impurities (e.g., dimethylamino-propylamine byproducts) .

Methodological Considerations

Q. How to design dose-response studies for nitracrine in multidrug-resistant (MDR) cancer models?

  • In vitro : Use 3D spheroid cultures of MDR cell lines (e.g., MCF-7/ADR) with IC₅₀ determination via ATP-lite assays.
  • In vivo : Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) integration. Monitor tumor volume reduction and plasma concentration-time profiles .

Q. What statistical approaches address variability in nitracrine’s intercalation kinetics?

Apply nonlinear regression (e.g., Hill equation) to DNA-binding isotherms. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell line efficacy). Report confidence intervals (95%) for dissociation constants (Kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.